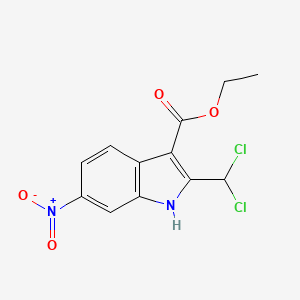
3-(1,3-benzodioxol-5-ylamino)-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-ylamino)-1,2,4-triazin-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science.
作用機序
The exact mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-1,2,4-triazin-5(4H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. For example, in cancer cells, this compound has been found to inhibit the activity of certain kinases that are involved in cell proliferation and survival. In fungi, it has been shown to inhibit the activity of enzymes that are essential for cell wall synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-ylamino)-1,2,4-triazin-5(4H)-one vary depending on the target cells or organisms. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In fungi, it has been found to inhibit the growth and development of the fungal cells. In plants, it has been shown to cause chlorosis and necrosis of the leaves.
実験室実験の利点と制限
The advantages of using 3-(1,3-benzodioxol-5-ylamino)-1,2,4-triazin-5(4H)-one in lab experiments include its high potency and selectivity, its broad spectrum of activity against different types of cells or organisms, and its relatively low toxicity. However, its limitations include its poor solubility in water and certain organic solvents, its instability under certain conditions such as high temperature and acidic pH, and its potential off-target effects on non-target cells or organisms.
将来の方向性
The future directions for the scientific research of 3-(1,3-benzodioxol-5-ylamino)-1,2,4-triazin-5(4H)-one are numerous and diverse. Some of the possible directions include the development of more efficient and sustainable synthesis methods, the optimization of its pharmacological properties for specific therapeutic applications, the elucidation of its precise mechanism of action at the molecular level, and the exploration of its potential applications in other fields such as environmental science and energy storage.
In conclusion, 3-(1,3-benzodioxol-5-ylamino)-1,2,4-triazin-5(4H)-one is a promising chemical compound with diverse and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations, and to explore its applications in various fields.
合成法
The synthesis of 3-(1,3-benzodioxol-5-ylamino)-1,2,4-triazin-5(4H)-one involves the reaction of 1,3-benzodioxole-5-amine with cyanuric acid in the presence of a catalyst such as triethylamine. The reaction proceeds through the nucleophilic substitution of the amino group of benzodioxole with the triazine ring of cyanuric acid, followed by the elimination of water to form the final product.
科学的研究の応用
The potential applications of 3-(1,3-benzodioxol-5-ylamino)-1,2,4-triazin-5(4H)-one in scientific research are diverse and promising. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. In agricultural chemistry, it has been found to have herbicidal and fungicidal properties. In material science, it has been used as a building block for the synthesis of various functional materials such as fluorescent dyes and sensors.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-9-4-11-14-10(13-9)12-6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBSJRREEOTPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NN=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6121503.png)
![1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone](/img/structure/B6121508.png)
![ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6121509.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6121514.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6121521.png)
![N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B6121532.png)
![1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanoyl]-4-methylpiperazine](/img/structure/B6121533.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-butenamide](/img/structure/B6121536.png)


![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6121565.png)
![N-(4-chlorobenzyl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6121573.png)
![3-{[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B6121585.png)
![N-[(1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6121586.png)